molecular formula C7H2BrNO3 B12839159 7-Bromofuro[3,4-c]pyridine-1,3-dione

7-Bromofuro[3,4-c]pyridine-1,3-dione

Cat. No.: B12839159
M. Wt: 228.00 g/mol
InChI Key: TXVRACDJFODOCU-UHFFFAOYSA-N
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Description

7-Bromofuro[3,4-c]pyridine-1,3-dione is a heterocyclic compound featuring a fused furopyridine core with a bromine substituent at the 7-position and two ketone groups at the 1- and 3-positions. The bromine substituent likely enhances electrophilic reactivity and influences pharmacological properties, distinguishing it from non-halogenated analogs.

Properties

Molecular Formula

C7H2BrNO3

Molecular Weight

228.00 g/mol

IUPAC Name

7-bromofuro[3,4-c]pyridine-1,3-dione

InChI

InChI=1S/C7H2BrNO3/c8-4-2-9-1-3-5(4)7(11)12-6(3)10/h1-2H

InChI Key

TXVRACDJFODOCU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Br)C(=O)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromofuro[3,4-c]pyridine-1,3-dione typically involves the annulation of the pyridine ring with a furan moiety. One common method includes the reaction of 4-bromo-2-hydroxy-3-nitropyridine with ethyl acetoacetate under basic conditions, followed by cyclization and bromination steps . The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide or tetrahydrofuran.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

7-Bromofuro[3,4-c]pyridine-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a corresponding ketone or aldehyde .

Mechanism of Action

The mechanism by which 7-Bromofuro[3,4-c]pyridine-1,3-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, derivatives of this compound have been shown to inhibit certain enzymes involved in pain and inflammation pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

  • Pyrrolo[3,4-c]quinoline-1,3-dione (7a): Differs by replacing the furo ring with a pyrrolo ring and incorporating a fused quinoline system.
  • Imidazo[1,5-a]pyrrolo[3,4-c]pyridine-1,7-dicarboxylate (2b) :
    Contains an additional imidazole ring and ester groups. The nitro group in related compounds (e.g., 2c) accelerates cyclization via electron-withdrawal, analogous to bromine’s role in directing electrophilic substitutions .

  • N-Substituted Pyrrolo[3,4-c]pyridine-1,3-diones :
    Derivatives with alkoxy or alkyl groups (e.g., 4-methoxy-6-methyl) exhibit altered pharmacokinetics due to reduced polarity compared to the brominated compound .

Reactivity and Pharmacological Comparisons

Reactivity

  • Electrophilic Substitution : Bromine at the 7-position directs electrophilic attacks to adjacent positions, similar to nitro groups in imidazo-pyrrolo-pyridines .
  • Nucleophilic Reactivity : The electron-deficient furopyridine core may enhance susceptibility to nucleophilic substitution, a trait exploited in pyridyne-mediated syntheses .

Pharmacological Activity

  • CNS Activity : N-Substituted pyrrolo[3,4-c]pyridine-1,3-diones with piperazinylalkyl chains exhibit depressive effects on the central nervous system, suggesting that bromine substitution could modulate receptor affinity .
  • Analgesic and Anti-inflammatory Potential: Derivatives undergo photodegradation studies, indicating stability considerations for brominated analogs in drug formulation .

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